Cas no 73307-52-5 ((+/-)5-HETE)

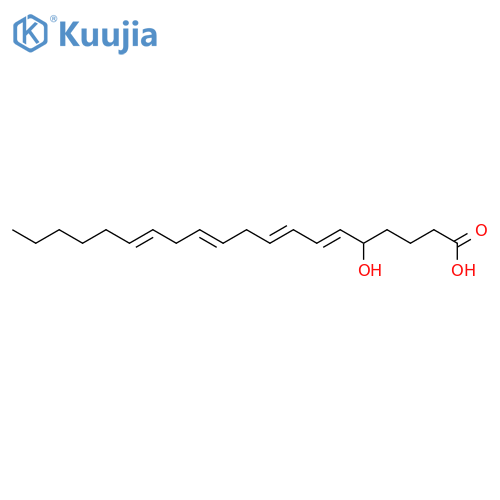

(+/-)5-HETE structure

(+/-)5-HETE 化学的及び物理的性質

名前と識別子

-

- 6,8,11,14-Eicosatetraenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z)-

- (+/-)5-HETE

- (±)5-HETE

- (+/-)-(6E,8Z,11Z,14Z)-5-Hydroxyeicosatetraenoic Acid

- (+/-)5-HYDROXY-6E-8Z,11Z,14Z-EICOSATETRAENOIC ACID

- (+/-)5-HYDROXYEICOSA-6E,8Z,11Z,14Z-TETRAENOIC ACID

- (+-)-5-HETE SUPPLIED IN ETHANOL

- (5S)-5-hydroxy-6,8,11,14-eicosatetraenoic acid

- (S)-(E,Z,Z,Z)-5-hydroxyeicosa-6,8,11,14-tetraenoic acid

- (S)-5-hydroxy-eicosa-6,8,11,14-tetraenoic acid

- 5(S)-Hydroxy-6(E),8,11,14(Z)-eicosatetraenoic acid

- 5(S)-hydroxyeicosatetraenoic acid

- 73307-52-5

- LMFA03060084

- 5-hydroxy,6E,8Z,11Z,14Z-eicosatetraenoic acid

- NS00116445

- (+/-)-5-Hete

- NCGC00161236-01

- 92JQY74TBX

- (6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoic acid

- 6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, (E,Z,Z,Z)-

- CHEMBL17695

- (6E,8Z,11Z,14Z)-5-hydroxyeicosa-6,8,11,14-tetraenoic acid

- SR-01000946911-1

- UNII-92JQY74TBX

- 71030-39-2

- Q27104878

- (??)5-HETE

- (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid

- SR-01000946911

- BDBM50024447

- 5-hydroxy-6E,8Z,11Z,14Z-icosatetraenoic acid

- 5-HETE-[d8]

- KGIJOOYOSFUGPC-XTDASVJISA-N

- HETE-(+/-)5

- (6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoicacid

- CHEBI:60943

- SCHEMBL2560910

- 5-Hete, (+/-)-

- 5-Hete, (RS)-

- 5-OH 6t,8c,11c,14c-20:4

- 6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, (6E,8Z,11Z,14Z)-

- (6E,8Z,11Z,14Z)-5-Hydroxy-icosa-6,8,11,14-tetraenoic acid

- 5-hydroxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid

- 5-Hete

- 5-Hydroxy-icosa-6,8,11,14-tetraenoic acid

- HETE-5(S)

- 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

- AKOS040755365

- 5-hydroxy-6-trans-8,11,14-cis-eicosatetraenoic acid

- BML1-B02

- (+/-)-5-Hydroxyeicosa-6E,8Z,11Z,14Z-tetraenomic acid

- (+/-)-5-HETE, (+/-)-(6E,8Z,11Z,14Z)-5-Hydroxyeicosatetraenoic acid solution

- CS-0105814

- HY-113434B

-

- インチ: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6?,10-9?,13-12?,16-14+

- InChIKey: KGIJOOYOSFUGPC-XRXZHELTSA-N

- ほほえんだ: CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

計算された属性

- せいみつぶんしりょう: 320.23500

- どういたいしつりょう: 320.23514488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 14

- 複雑さ: 392

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 3

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- フラッシュポイント: 14 °C

- PSA: 57.53000

- LogP: 5.18750

(+/-)5-HETE セキュリティ情報

- 危険物輸送番号:UN 1170 3/PG 2

- 危険カテゴリコード: 11

- セキュリティの説明: S; S7; S16

- RTECS番号:KQ6300000

-

危険物標識:

- リスク用語:R11

(+/-)5-HETE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H290023-25μg |

(+/-)5-HETE |

73307-52-5 | 25μg |

$ 64.00 | 2023-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205136A-50 µg |

(±)5-HETE, |

73307-52-5 | 50µg |

¥1,241.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205136B-100 µg |

(±)5-HETE, |

73307-52-5 | 100µg |

¥2,354.00 | 2023-07-10 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65120-100ug |

(±)5-HETE |

73307-52-5 | 98% | 100ug |

¥2843.00 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205136-25 µg |

(±)5-HETE, |

73307-52-5 | 25µg |

¥654.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205136B-100µg |

(±)5-HETE, |

73307-52-5 | 100µg |

¥2354.00 | 2023-09-05 | ||

| TRC | H290023-25µg |

(+/-)5-HETE |

73307-52-5 | 25µg |

$64.00 | 2023-05-18 | ||

| TRC | H290023-50µg |

(+/-)5-HETE |

73307-52-5 | 50µg |

$98.00 | 2023-05-18 | ||

| TRC | H290023-50μg |

(+/-)5-HETE |

73307-52-5 | 50μg |

$ 98.00 | 2023-04-15 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65120-25ug |

(±)5-HETE |

73307-52-5 | 98% | 25ug |

¥876.00 | 2023-09-08 |

(+/-)5-HETE 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

73307-52-5 ((+/-)5-HETE) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 857369-11-0(2-Oxoethanethioamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量